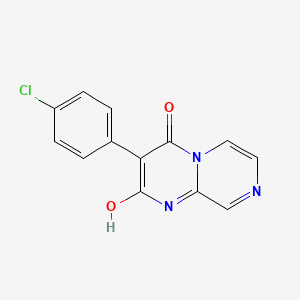
3-(p-Chlorophenyl)-2-hydroxy-4H-pyrazino(1,2-a)pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Chlorophenyl)-2-hydroxy-4H-pyrazino(1,2-a)pyrimidin-4-one is a heterocyclic compound that features a pyrazino-pyrimidinone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chlorophenyl)-2-hydroxy-4H-pyrazino(1,2-a)pyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with a chlorinated phenyl derivative in the presence of a suitable base. The reaction is often carried out in a polar solvent such as dimethyl sulfoxide or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(p-Chlorophenyl)-2-hydroxy-4H-pyrazino(1,2-a)pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(p-Chlorophenyl)-2-hydroxy-4H-pyrazino(1,2-a)pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(p-Chlorophenyl)-2-hydroxy-4H-pyrazino(1,2-a)pyrimidin-4-one
- This compound derivatives
- Other pyrazino-pyrimidinone compounds
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a p-chlorophenyl group and a hydroxyl group
Propiedades
Número CAS |
21271-32-9 |
|---|---|
Fórmula molecular |
C13H8ClN3O2 |
Peso molecular |
273.67 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-2-hydroxypyrazino[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C13H8ClN3O2/c14-9-3-1-8(2-4-9)11-12(18)16-10-7-15-5-6-17(10)13(11)19/h1-7,18H |
Clave InChI |
XGBIPLRDJSAQEU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(N=C3C=NC=CN3C2=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




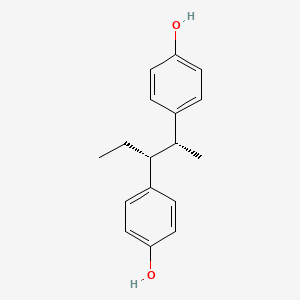

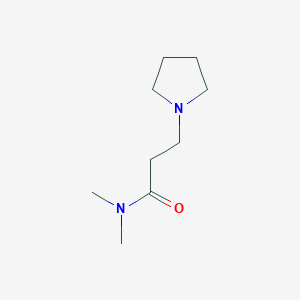
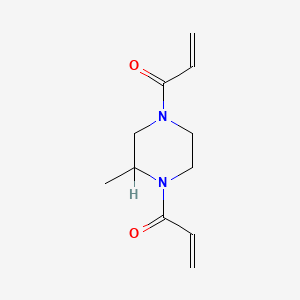

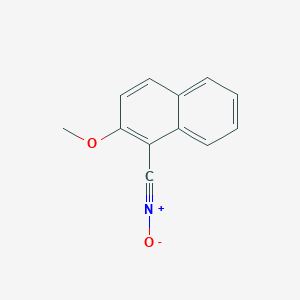

![1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione](/img/structure/B14712655.png)
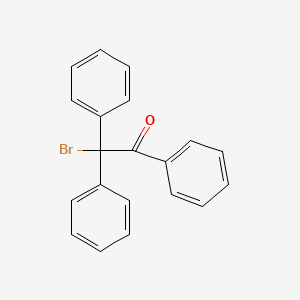
silane](/img/structure/B14712674.png)
![4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonyl fluoride](/img/structure/B14712675.png)
![5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione](/img/structure/B14712690.png)
